
Isoxazolidin-4-ol hydrochloride
Overview
Description
Isoxazolidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C3H8ClNO2 and its molecular weight is 125.55 g/mol. The purity is usually 95%.
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Biological Activity
Isoxazolidin-4-ol hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and experimental data.
Chemical Structure and Properties
This compound has the chemical formula CHClNO and is characterized by its isoxazolidine ring structure. This compound is often synthesized through methods involving hydroboration–oxidation reactions, which yield high regioselectivity and stereoselectivity for the 4-hydroxy position on the isoxazolidine ring .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Recent studies have demonstrated that derivatives of isoxazolidin-4-ol exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells. For instance, certain compounds showed reduced cell viability at concentrations as low as 1 μM over 72 hours, indicating a potent anticancer effect .
- Inhibition of Inflammatory Pathways : Isoxazolidin derivatives have been noted for their ability to inhibit inflammatory enzymes such as cPLA and VCAM-1, which are crucial in various inflammatory responses. This suggests a potential role in treating inflammatory diseases .
- Neuroprotective Effects : Some studies indicate that isoxazolidin derivatives may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Reduced viability in HeLa and CaCo-2 cells | |
Anti-inflammatory | Inhibition of cPLA and VCAM-1 | |
Neuroprotection | Modulation of oxidative stress |
Case Studies
- Anticancer Efficacy : A study focused on the synthesis of novel isoxazolidine analogs reported that several compounds significantly inhibited the growth of colorectal cancer cells. The mechanism was hypothesized to involve interference with CD44 expression, a cell adhesion molecule linked to tumor progression .
- Inflammation Models : In vitro assays demonstrated that specific isoxazolidin derivatives could effectively reduce pro-inflammatory cytokine levels in macrophage cell lines, suggesting their potential application in treating chronic inflammatory conditions .
- Neuroprotective Mechanisms : Research involving animal models indicated that treatment with isoxazolidin derivatives led to decreased markers of oxidative stress in brain tissues, supporting their neuroprotective claims .
Scientific Research Applications
Synthesis Applications
Isoxazolidin-4-ol hydrochloride serves as an important building block in the synthesis of various organic compounds. It can undergo several transformations, including:
- Formation of Isoxazolidine Derivatives : Isoxazolidin-4-ol is utilized to synthesize other isoxazolidine derivatives, which are often explored for their biological activities .
- Asymmetric Synthesis : The compound is involved in asymmetric synthesis processes, where it acts as a chiral auxiliary or catalyst to produce enantiomerically enriched products .
Table 1: Synthesis Methods for this compound
Biological Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for drug development:
- Antiviral and Anticancer Properties : Studies have shown that compounds derived from isoxazolidines possess significant antiviral and anticancer activities. This has led to investigations into their mechanisms of action and potential therapeutic uses .
- Interaction with Biological Targets : Isoxazolidin derivatives have been studied for their interactions with specific biological targets, contributing to the understanding of their pharmacological profiles.
Table 2: Biological Activities of Isoxazolidine Derivatives
Activity Type | Example Compounds | Potential Applications |
---|---|---|
Antiviral | Various isoxazolidine derivatives | Treatment of viral infections |
Anticancer | Specific synthesized derivatives | Cancer therapeutics |
Antimicrobial | Isoxazolidine-based compounds | Antibiotic development |
Case Studies
Several studies highlight the utility of this compound in drug discovery and synthesis:
- Synthesis of Anticancer Agents : Research demonstrated that modifications to the isoxazolidine ring could lead to compounds with enhanced potency against cancer cell lines. These findings underline the importance of structural variations in optimizing biological activity .
- Development of Chiral Catalysts : Isoxazolidin derivatives have been employed as chiral catalysts in asymmetric synthesis, showcasing their versatility in producing enantiomerically pure compounds critical for pharmaceuticals .
- Pharmaceutical Formulation : The compound's solubility properties make it suitable for formulation in various drug delivery systems, enhancing bioavailability and therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Isoxazolidin-4-ol hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : A widely used method involves hydroboration–oxidation of substituted isoxazolidines. For example, hydroboration with borane-THF followed by oxidation with hydrogen peroxide in basic conditions yields 3-substituted isoxazolidin-4-ols. Key parameters include temperature control (0–25°C), solvent choice (THF or Et₂O), and stoichiometric ratios of reactants. Yield optimization can be achieved by adjusting reaction time and catalyst loading (e.g., Pd catalysts for coupling reactions) .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to verify the isoxazolidine ring and hydrochloride counterion. For example, the C3 proton in isoxazolidin-4-ol typically resonates at δ 4.2–4.5 ppm .
- IR Spectroscopy : Confirm the presence of hydroxyl (broad peak ~3200 cm⁻¹) and N–O stretching (950–1250 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 125.55 g/mol for C₃H₈ClNO₂) .
- Elemental Analysis : Ensure Cl⁻ content matches theoretical values (~28.2% for C₃H₈ClNO₂) .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Handling : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Avoid skin/eye contact and inhalation. Conduct reactions in a fume hood with proper ventilation .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, animal models) to isolate variables. For instance, discrepancies in receptor binding (e.g., FXR agonism) may arise from differences in assay pH or solvent (DMSO vs. PBS) .
- Purity Validation : Use HPLC or LC-MS to confirm compound integrity, as impurities (e.g., residual borane) may skew bioactivity results .
Q. What computational chemistry approaches are suitable for studying the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for ring-opening reactions (e.g., nucleophilic attack at the C5 position). Basis sets like B3LYP/6-31G* predict regioselectivity and activation energies .
- Molecular Docking : Simulate interactions with biological targets (e.g., FXR receptors) to rationalize structure-activity relationships (SAR) observed in vitro .
Q. What experimental strategies can be employed to determine the stereochemical outcome of this compound synthesis?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and compare retention times to standards .
- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures. Heavy atoms (e.g., Cl⁻) enhance diffraction contrast .
- Optical Rotation : Measure specific rotation ([α]D) to confirm enantiomeric excess (e.g., +15° for (R)-isomer vs. –15° for (S)-isomer) .
Q. Data Reporting and Reproducibility
Q. How should researchers document synthetic procedures and characterization data to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Report exact reaction conditions (e.g., solvent volume, stirring speed) and purification steps (e.g., column chromatography gradients).
- Supporting Information : Include raw spectral data (NMR, IR) and crystallographic CIF files. For multi-step syntheses, provide intermediate characterization .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., p < 0.05 for FXR activation vs. control) .
Q. Safety and Regulatory Compliance
Q. What waste disposal protocols are recommended for this compound?
- Methodological Answer :
- Neutralization : Treat aqueous waste with 1M NaOH to hydrolyze the isoxazolidine ring, followed by adsorption onto activated carbon.
- Incineration : Dispose of solid waste in licensed facilities at >1200°C to ensure complete decomposition .
Properties
IUPAC Name |
1,2-oxazolidin-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCWGQYEQKYRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513298 | |
Record name | 1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82409-18-5 | |
Record name | 4-Isoxazolidinol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82409-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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